Cicaprost

Beschreibung

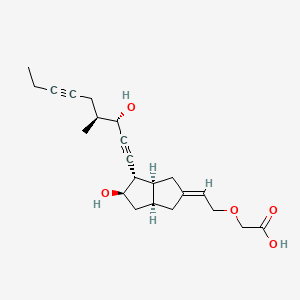

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGKOZUKWAXDS-SEWALLKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873211 |

Source

|

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-80-8, 95722-07-9 |

Source

|

| Record name | Cicaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicaprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Cicaprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicaprost is a chemically stable and orally active synthetic analogue of prostacyclin (PGI₂). It is a highly selective and potent agonist for the prostacyclin receptor, also known as the IP receptor. The primary mechanism of action of this compound involves the activation of the IP receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This canonical Gs-cAMP signaling pathway mediates many of this compound's well-characterized physiological effects, including potent vasodilation and inhibition of platelet aggregation. Emerging evidence also points towards alternative, cAMP-independent signaling pathways, such as the coupling to Gq/11 proteins, which may contribute to its diverse pharmacological profile. This guide provides an in-depth technical overview of the molecular mechanisms of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the key signaling cascades.

Primary Mechanism of Action: The Gs-cAMP Signaling Pathway

The predominant mechanism of action of this compound is initiated by its binding to the IP receptor, which is primarily coupled to the stimulatory G protein, Gs.[1][2] This interaction triggers a conformational change in the Gs protein, leading to the dissociation of its α-subunit (Gαs) from the βγ-subunits. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4][5]

The elevation of intracellular cAMP is a critical second messenger signal that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately manifest as the physiological effects of this compound, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[3]

Signaling Pathway Diagram

Alternative Signaling Pathway: Gq/11 Coupling

Recent studies have revealed that the IP receptor, when activated by agonists including this compound, can also couple to Gq/11 proteins in a context-dependent manner. This interaction initiates a distinct signaling cascade that is independent of cAMP.[6][7] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other Ca²⁺-dependent signaling pathways. One identified downstream effect of this Gq/11-mediated pathway is the inhibition of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, which is involved in cold sensation and pain modulation.[6]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters that define the potency and efficacy of this compound in various experimental systems. It is noteworthy that this compound is considered one of the most selective IP receptor agonists available.[2]

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| EC₅₀ | 50 nM (5 x 10⁻⁸ M) | UMR-106 (osteoblast-like cells) | cAMP accumulation | [8] |

| pD₂ | 8.11 ± 0.09 | Human pulmonary veins | Relaxation | [9] |

| pD₂ | 8.06 ± 0.12 | Human pulmonary arteries | Relaxation | [9] |

| pD₂ | 6.86 ± 0.08 | Human bronchial preparations | Relaxation | [10] |

| Threshold Dose | 7.5 µg (oral) | Human volunteers | Inhibition of platelet aggregation | [9] |

| Molar Concentration (at Threshold Dose) | ~53.4 nM* | Human volunteers | Inhibition of platelet aggregation | Calculated |

*Calculated based on a molecular weight of 374.48 g/mol and an estimated volume of distribution.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method to determine the binding affinity (Ki) of this compound for the IP receptor.

-

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost).

-

Materials:

-

Cell membranes prepared from cells expressing the IP receptor (e.g., HEK293-IP cells or human platelets).

-

Radioligand: [³H]-iloprost.

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-iloprost (typically at its Kd value) and varying concentrations of unlabeled this compound in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled IP agonist (e.g., 10 µM iloprost).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Intracellular cAMP Measurement Assay

This protocol describes a method to quantify the effect of this compound on intracellular cAMP levels.

-

Objective: To determine the EC₅₀ of this compound for stimulating cAMP production.

-

Materials:

-

Cultured cells expressing the IP receptor (e.g., UMR-106, HEK293-IP).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-treat cells with a PDE inhibitor for 15-30 minutes.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen immunoassay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Platelet Aggregation Assay

This protocol details a method to assess the inhibitory effect of this compound on platelet aggregation.

-

Objective: To determine the IC₅₀ of this compound for inhibiting platelet aggregation induced by agonists like ADP or collagen.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets isolated from whole blood.

-

Platelet agonist (e.g., ADP, collagen).

-

This compound.

-

Aggregometer.

-

-

Procedure:

-

Pre-incubate PRP or washed platelets with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Place the platelet suspension in the aggregometer cuvette with a stir bar.

-

Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.

-

Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Conclusion

This compound exerts its primary pharmacological effects as a selective agonist of the prostacyclin (IP) receptor. Its mechanism of action is predominantly mediated through the canonical Gs-adenylyl cyclase-cAMP signaling pathway, which leads to well-documented vasodilatory and anti-platelet aggregation effects. Furthermore, evidence for alternative, cAMP-independent signaling via Gq/11 coupling is expanding our understanding of the multifaceted actions of this prostacyclin analogue. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other IP receptor agonists.

References

- 1. scbt.com [scbt.com]

- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. Inhibition of TRPM8 function by prostacyclin receptor agonists requires coupling to Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Differential effect of TPA on PGE2 and this compound-induced cAMP synthesis in UMR-106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of the TRPM8 ion channel by Gαq and Gα11 - PMC [pmc.ncbi.nlm.nih.gov]

Cicaprost: A Technical Guide to a Potent Prostacyclin I2 Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicaprost is a chemically stable and orally active synthetic analog of prostacyclin (PGI2). As a potent agonist of the prostacyclin receptor (IP receptor), this compound mimics the physiological effects of endogenous PGI2, primarily mediating vasodilation and inhibition of platelet aggregation.[1] Its metabolic stability, conferred by the substitution of a methylene (B1212753) group for the vinylic ether oxygen in its bicyclic core and an oxygen atom in the α-sidechain preventing β-oxidation, offers a significant advantage over the chemically labile native PGI2.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and key signaling pathways.

Chemical and Physical Properties

This compound is a monoterpenoid with the molecular formula C22H30O5 and a molecular weight of 374.5 g/mol .

| Property | Value |

| Molecular Formula | C22H30O5 |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 94079-80-8 |

| Synonyms | ZK 96480 |

Mechanism of Action

This compound exerts its biological effects primarily through the activation of the prostacyclin I2 (IP) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the IP receptor to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the characteristic physiological responses of vasodilation and inhibition of platelet activation.[3]

While the Gs-cAMP pathway is the primary mechanism, some studies suggest that under certain conditions, prostacyclin analogs may also signal through other pathways, including Gq/11 coupling and activation of peroxisome proliferator-activated receptor-γ (PPARγ).[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that while this compound is widely regarded as a potent and selective IP receptor agonist, specific Ki values from competitive radioligand binding assays against the IP receptor are not consistently reported in publicly available literature.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Cell Type/Tissue | Assay Type | Ki (nM) | Reference |

| Prostanoid EP3 | This compound | Recombinant cells | Competitive Binding | 170 - 255 | [6] |

Table 2: In Vitro Functional Potency

| Assay | Cell Type/Tissue | Parameter | EC50 / IC50 | Reference |

| cAMP Accumulation | UMR-106 (osteoblast-like cells) | EC50 | 50 nM | [7] |

| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | EC50 | 24.1 nM | [8] |

| Inhibition of Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | IC50 | Not explicitly reported | [9] |

Note: While a specific in vitro IC50 for platelet aggregation is not provided, in vivo studies demonstrate a significant dose-dependent inhibition of ADP and collagen-induced platelet aggregation in healthy volunteers at oral doses of 7.5 µg and 10 µg.[9]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques used for evaluating prostacyclin analogs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of this compound for the IP receptor using a radiolabeled ligand such as [3H]-iloprost.

Objective: To determine the inhibitory constant (Ki) of this compound for the IP receptor.

Materials:

-

Cell membranes prepared from cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-iloprost.

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the IP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [3H]-iloprost (typically at or below its Kd).

-

Varying concentrations of unlabeled this compound (e.g., 10^-12 to 10^-5 M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a high-affinity unlabeled IP agonist (e.g., 10 µM Iloprost).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

cAMP Accumulation Assay

This protocol outlines a method to measure the ability of this compound to stimulate intracellular cAMP production.

Objective: To determine the EC50 of this compound for cAMP accumulation.

Materials:

-

Cells expressing the IP receptor (e.g., HEK293, CHO, or UMR-106 cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

This compound.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed cells in 96- or 384-well plates and culture until they reach the desired confluency.

-

Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.[12]

-

Agonist Stimulation: Add varying concentrations of this compound (e.g., 10^-12 to 10^-5 M) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[12]

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay format.[13]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen).

-

This compound.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.[14]

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[14]

-

-

Inhibition Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to pre-warm.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Add a fixed concentration of a platelet agonist (e.g., 5-10 µM ADP) to induce aggregation.[9]

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[15]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. scbt.com [scbt.com]

- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostacyclin receptor-independent inhibition of phospholipase C activity by non-prostanoid prostacyclin mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 8. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the IP Receptor Agonist Activity of Cicaprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicaprost is a synthetic and stable analog of prostacyclin (PGI2) that exhibits potent and selective agonist activity at the prostacyclin receptor, also known as the IP receptor.[1][2] The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling cascade mediates a range of physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[1][4][5] Due to its stability and oral bioavailability, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the IP receptor and as a potential therapeutic agent for conditions such as pulmonary hypertension and Raynaud's syndrome.[4][6] This guide provides a comprehensive overview of the IP receptor agonist activity of this compound, including its signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Core Signaling Pathway of this compound

Activation of the IP receptor by this compound initiates a well-defined signaling cascade. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP, which in turn activates Protein Kinase A (PKA).[3][7] PKA then phosphorylates various downstream targets to elicit cellular responses. In some cellular contexts, the IP receptor can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][8]

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the pharmacological activity of this compound at the IP receptor.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 5 x 10-8 M | UMR-106 (osteoblast-like cells) | [9] |

| pIC50% | 8.72 ± 0.04 | Rat Platelet Rich Plasma (PRP) | [10] |

Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the IP receptor agonist activity of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human IP receptor to confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.[11]

2. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost), and varying concentrations of unlabeled this compound.

-

For determining total binding, omit the unlabeled competitor.

-

For determining non-specific binding, add a high concentration of a known unlabeled IP agonist (e.g., 10 µM Iloprost).[12]

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

1. Cell Preparation:

-

Seed cells expressing the IP receptor (e.g., HEK293-IP, CHO-IP, or primary cells) in a 96-well plate and allow them to adhere overnight.[12]

2. Assay Protocol:

-

Replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for 30 minutes.[11][12]

-

Add varying concentrations of this compound to the wells.

-

Incubate for 15-30 minutes at 37°C.[12]

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).[12]

3. Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

Logical Relationship: From Receptor Binding to Physiological Effect

The interaction of this compound with the IP receptor initiates a cascade of events that translate into observable physiological responses. This logical flow from molecular interaction to systemic effect is crucial for understanding its therapeutic potential.

Conclusion

This compound is a potent and selective IP receptor agonist that primarily signals through the Gs-adenylyl cyclase-cAMP pathway. Its ability to induce vasodilation and inhibit platelet aggregation makes it a valuable pharmacological tool and a candidate for therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other IP receptor agonists, facilitating further research into their roles in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. A Prostacyclin Analog, this compound, Exhibits Potent Anti-Inflammatory Activity in Human Primary Immune Cells and a Uveitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacological effects of this compound, an oral prostacyclin analogue, in patients with Raynaud's syndrome secondary to systemic sclerosis--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Differential effect of TPA on PGE2 and this compound-induced cAMP synthesis in UMR-106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the PGI2 Signaling Pathway and the Synthetic Analog Cicaprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) is a critical lipid mediator that plays a pivotal role in cardiovascular homeostasis. Its signaling pathway is a key target for therapeutic intervention in a variety of diseases, including pulmonary arterial hypertension, peripheral vascular disease, and thrombosis. This technical guide provides a comprehensive overview of the PGI2 signaling cascade, from receptor activation to downstream cellular responses. It further details the pharmacology of Cicaprost, a stable and orally active PGI2 analog, and presents key experimental protocols for studying this pathway.

The PGI2 Signaling Pathway

Prostacyclin (PGI2) is a member of the prostanoid family, synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase. It acts as a potent vasodilator and inhibitor of platelet aggregation, primarily through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).

The Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of PGI2 is initiated by its binding to the IP receptor, which is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This binding event triggers a conformational change in the receptor, leading to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, leading to a cascade of cellular effects.

Key downstream effects of PKA activation in the PGI2 pathway include:

-

In Vascular Smooth Muscle Cells (VSMCs): PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain. This results in smooth muscle relaxation and vasodilation. PKA can also activate potassium channels, leading to hyperpolarization and further relaxation.

-

In Platelets: PKA activation leads to the phosphorylation of several proteins that inhibit platelet activation and aggregation. This includes the phosphorylation of proteins that sequester intracellular calcium, a key signaling molecule for platelet activation.

-

In Endothelial Cells: PGI2 signaling can promote endothelial barrier enhancement and has anti-inflammatory effects.

Alternative Signaling Pathways: Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to the canonical cAMP-dependent pathway, PGI2 and its analogs can also signal through a non-classical, intracellular pathway involving Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ. PGI2 analogs have been shown to activate PPARs, although the specific isoforms targeted can vary between different analogs. For instance, some studies suggest that the anti-proliferative effects of PGI2 analogs may be partially mediated through PPARγ activation. The activation of PPARs by PGI2 analogs can be dependent on the IP receptor, suggesting a potential crosstalk between the two pathways. However, it's important to note that some PGI2 analogs, like this compound, have been reported to not activate PPARα or PPARδ.

This compound: A Stable PGI2 Analog

This compound is a chemically stable and orally active synthetic analog of prostacyclin. Its stability and oral bioavailability offer significant advantages over the native PGI2, which has a very short half-life in vivo. This compound is a potent and selective agonist for the IP receptor, mimicking the physiological effects of PGI2.

Pharmacological Profile of this compound

This compound has been shown to be a potent inhibitor of platelet aggregation and a vasodilator. Its effects are mediated through the activation of the IP receptor and the subsequent increase in intracellular cAMP levels.

Quantitative Data on this compound and other PGI2 Analogs

| Compound | Parameter | Value | Cell Type/System | Reference |

| This compound | EC50 (cAMP synthesis) | 5 x 10⁻⁸ M | UMR-106 (osteoblast-like cells) | [1] |

| cPGI2 | pEC50 (cAMP accumulation) | 10 ± 0.08 | CHO-K1 cells expressing human IP receptor | [2] |

| Iloprost | pEC50 (vasorelaxation) | 7.94 ± 0.06 | Human Pulmonary Arteries | [3] |

| Treprostinil | pEC50 (vasorelaxation) | 6.73 ± 0.08 | Human Pulmonary Arteries | [3] |

Note: Data is compiled from different studies and experimental conditions, and direct comparison should be made with caution.

Key Experimental Protocols

The study of the PGI2 signaling pathway and its modulators like this compound relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay for IP Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the IP receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the human IP receptor (e.g., CHO-K1, HEK293).

-

Harvest cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation.

-

Add a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

For determination of non-specific binding, add a high concentration of an unlabeled IP receptor agonist.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the PGI2 pathway.

Methodology:

-

Cell Culture:

-

Seed cells expressing the IP receptor into a multi-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Incubate for a specific time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using a lysis buffer provided with the cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration produced against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, which measures the change in light passing through the platelet suspension as aggregates form.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add varying concentrations of the test compound (e.g., this compound) and incubate for a short period.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the log concentration of the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).

-

Conclusion

The PGI2 signaling pathway is a fundamental regulator of vascular function and a validated target for the treatment of several cardiovascular diseases. This compound, as a stable and orally active PGI2 analog, represents a valuable pharmacological tool for both basic research and clinical applications. A thorough understanding of the molecular mechanisms of this pathway, coupled with robust experimental methodologies, is essential for the continued development of novel therapeutics targeting this critical signaling cascade.

References

- 1. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 2. Amplified Inhibition of Stellate Cell Activation Pathways by PPAR-γ, RAR and RXR Agonists | PLOS One [journals.plos.org]

- 3. A comparative study of PGI2 mimetics used clinically on the vasorelaxation of human pulmonary arteries and veins, role of the DP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Cicaprost: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicaprost, a stable and orally active synthetic analog of prostacyclin (PGI2), has demonstrated significant anti-inflammatory properties across a range of preclinical models. As a potent agonist of the prostacyclin (IP) receptor, its mechanism of action is primarily centered around the activation of the IP receptor signaling cascade, leading to the modulation of key inflammatory pathways. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Prostacyclin (PGI2) is an endogenous lipid mediator with potent vasodilatory and anti-platelet aggregatory effects, which also plays a crucial role in modulating inflammatory responses.[1] However, the therapeutic utility of native PGI2 is limited by its chemical instability and short half-life. This compound, as a chemically stable analog, offers a promising alternative for harnessing the anti-inflammatory potential of the prostacyclin pathway.[2] This guide delves into the technical details of this compound's anti-inflammatory properties, providing a foundation for further research and drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its agonistic activity on the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of this compound to the IP receptor initiates a cascade of intracellular events that ultimately suppress pro-inflammatory signaling.

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway activated by this compound involves the following key steps:

-

IP Receptor Binding: this compound binds to the IP receptor on the surface of immune cells, such as macrophages, dendritic cells, and T lymphocytes.[3][5]

-

Gαs Protein Activation: This binding activates the associated stimulatory G-protein (Gαs).[6]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][6]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8]

Downstream Anti-inflammatory Effects

Activated PKA mediates the majority of this compound's anti-inflammatory effects through the phosphorylation of various downstream targets, leading to:

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of pro-inflammatory gene expression.[9] The cAMP/PKA pathway has been shown to inhibit NF-κB activation, although the precise mechanism in the context of this compound is not fully elucidated.[7][10] This inhibition may occur through the prevention of IκBα degradation or by interfering with the phosphorylation of the p65 subunit of NF-κB.[7][11]

-

Phosphorylation of CREB: PKA can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of anti-inflammatory genes.[4][12]

-

Reduction of Pro-inflammatory Cytokine Production: By inhibiting NF-κB and potentially modulating other transcription factors, this compound potently suppresses the production of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), IL-4, IL-5, and IL-13.[3][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Type | Stimulant | Measured Parameter | Effect of this compound | Concentration/Dose | Reference |

| Human Monocyte-Derived Macrophages | LPS or TNF-α | Pro-inflammatory cytokine/chemokine production | Potent inhibition | Not specified | [3] |

| Mouse CD4+ T cells | IL-33 | IL-4, IL-5, IL-13 production | Dose-dependent inhibition | Not specified | [5] |

| UMR-106 (osteoblast-like) | - | cAMP synthesis | EC50 of 5 x 10-8 M | 5 x 10-8 M | [13] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | Measured Parameter | Effect of this compound | Dose | Reference |

| Rat | LPS-induced uveitis | Ocular inflammatory cell leakage | Efficacious prevention | Not specified | [3] |

| Rat | LPS-induced uveitis | Ocular protein leakage | Efficacious prevention | Not specified | [3] |

| Rat | LPS-induced uveitis | Inflammatory cytokine release | Efficacious prevention | Not specified | [3] |

Note: Specific IC50 values for cytokine inhibition in macrophages and detailed dose-response data from the in vivo uveitis model were not explicitly available in the reviewed literature. The term "potent" and "efficacious" are used as described in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity in Human Monocyte-Derived Macrophages

Objective: To assess the ability of this compound to inhibit pro-inflammatory cytokine production from human macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Isolation of Human Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate monocytes from PBMCs by plastic adherence or by using CD14 magnetic beads.

-

-

Differentiation into Macrophages:

-

Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Replace the medium every 2-3 days.

-

-

Cell Stimulation and Treatment:

-

Plate the differentiated macrophages in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Quantification of Cytokines:

-

Collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[3]

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for each cytokine if a dose-response curve is generated.

-

In Vivo Anti-inflammatory Activity in a Rat Model of Endotoxin-Induced Uveitis (EIU)

Objective: To evaluate the efficacy of this compound in reducing ocular inflammation in a rat model of EIU.

Methodology:

-

Animal Model:

-

Treatment:

-

Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal, oral) at various doses at a specified time point relative to LPS injection (e.g., concurrently or as a pre-treatment).

-

-

Assessment of Ocular Inflammation (24 hours post-LPS injection):

-

Clinical Scoring: Score the severity of uveitis using a slit lamp microscope based on parameters such as iris hyperemia, pupil miosis, and anterior chamber flare.

-

Aqueous Humor Analysis:

-

Collect aqueous humor from the anterior chamber of the eye using a 30-gauge needle.[15]

-

Cell Count: Determine the number of infiltrating inflammatory cells using a hemocytometer.[3]

-

Protein Concentration: Measure the total protein concentration using a NanoDrop instrument or a standard protein assay (e.g., Bradford assay) to assess the breakdown of the blood-aqueous barrier.[3]

-

Cytokine Levels: Measure cytokine concentrations in the aqueous humor using a multiplex immunoassay or ELISA.[15]

-

-

-

Data Analysis:

-

Compare the clinical scores, cell counts, protein concentrations, and cytokine levels between the this compound-treated groups and the vehicle-treated control group.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]

- 5. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-induced release of IL-6 from glia modulates production of IL-1β in a JAK2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Regulation of NF-κB Subunits by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Prostacyclin Analog, this compound, Exhibits Potent Anti-Inflammatory Activity in Human Primary Immune Cells and a Uveitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effect of TPA on PGE2 and this compound-induced cAMP synthesis in UMR-106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endotoxin-induced uveitis (EIU) in the rat: a study of inflammatory and immunological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

An In-depth Technical Guide to the Vasodilatory Effects of Cicaprost

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cicaprost (B119636), a stable and orally active synthetic analogue of prostacyclin (PGI2), is a potent vasodilator with significant therapeutic potential, particularly in cardiovascular diseases such as pulmonary arterial hypertension. Its primary mechanism of action involves the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular events that culminate in smooth muscle relaxation and vasodilation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's vasodilatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: IP Receptor Activation and cAMP Signaling

This compound exerts its vasodilatory effects by selectively binding to and activating the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex.[2]

Upon agonist binding, the following signaling cascade is initiated:

-

G-Protein Activation: The activated IP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase (AC).[2]

-

cAMP Production: Activated adenylyl cyclase converts Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates cAMP-dependent Protein Kinase A (PKA).[2]

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]) and a reduction in the sensitivity of the contractile machinery to Ca2+.

This signaling pathway ultimately results in the relaxation of vascular smooth muscle cells and subsequent vasodilation.

Caption: this compound-induced vasodilation signaling pathway.

Quantitative Data on this compound's Biological Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| IP Receptor | This compound | Human Platelets | Data not available | [3] |

| IP Receptor | Iloprost (B1671730) | Human Platelets | 3.9 | [4] |

| IP Receptor | Treprostinil (B120252) | Human Platelets | 32 | [4] |

Table 2: Functional Potency of this compound (EC50 Values)

| Assay | Cell/Tissue Type | Measured Effect | EC50 (M) | Reference |

| cAMP Synthesis | UMR-106 Osteoblast-like Cells | cAMP accumulation | 5 x 10-8 | [5] |

| Vasodilation | Guinea-pig aorta | Relaxation | Data not available | [6] |

| Inhibition of Platelet Aggregation | Human Platelets | Inhibition of aggregation | Data not available |

Note: EC50 is the concentration of a drug that gives a half-maximal response.[7][8] Specific EC50 values for this compound-induced vasodilation were not explicitly found in the initial search results, though its potent vasodilatory effects are well-documented.[9]

Role of Potassium Channels in this compound-Induced Vasodilation

Beyond the canonical cAMP-PKA pathway, the activation of potassium (K+) channels in vascular smooth muscle cells plays a crucial role in this compound-induced vasodilation.[6] Opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels, reduces Ca2+ influx, and promotes relaxation.

Studies have shown that this compound can activate large-conductance Ca2+-activated K+ (BKCa) channels and inward rectifier K+ (KIR) channels.[6][10] The activation of BKCa channels may be, in part, dependent on the cAMP-PKA pathway, while the activation of KIR channels appears to be largely independent of cyclic AMP.[6][10]

Caption: Involvement of potassium channels in this compound's vasodilatory action.

Detailed Experimental Protocols

Ex Vivo Vasodilation Assay using Wire Myography

This protocol is used to assess the direct vasodilatory effect of this compound on isolated small resistance arteries.[11][12]

Materials:

-

Wire myograph system (e.g., DMT)

-

Dissection microscope

-

Krebs-Henseleit solution (or other physiological salt solution)

-

Vasoconstrictor agent (e.g., phenylephrine, U46619)

-

This compound stock solution

-

Isolated resistance arteries (e.g., mesenteric, coronary)

Procedure:

-

Vessel Isolation and Mounting:

-

Isolate a segment of the desired artery and cut it into a 2 mm ring.

-

Mount the arterial ring on two small wires in the myograph chamber, which is filled with oxygenated Krebs-Henseleit solution at 37°C.[11]

-

-

Normalization and Equilibration:

-

Stretch the vessel to its optimal resting tension for maximal active tension development and allow it to equilibrate.

-

-

Viability and Endothelial Integrity Check:

-

Contract the vessel with a high potassium solution to check for viability.

-

Pre-contract the vessel with a vasoconstrictor (e.g., phenylephrine) and then add a known endothelium-dependent vasodilator (e.g., acetylcholine) to assess endothelial integrity.

-

-

This compound Concentration-Response Curve:

-

Pre-contract the vessel with the chosen vasoconstrictor to a stable plateau.

-

Cumulatively add increasing concentrations of this compound to the bath and record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Caption: Workflow for assessing vasodilation using wire myography.

Isolated Perfused Heart (Langendorff) Assay

This ex vivo model allows for the study of this compound's effects on coronary vasodilation in an intact heart.[13][14][15]

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

Surgical instruments for heart isolation

-

Pressure transducer and recording system

Procedure:

-

Heart Isolation and Cannulation:

-

Excise the heart from an anesthetized animal and immediately place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus for retrograde perfusion.[14]

-

-

Stabilization:

-

Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow until a stable heart rate and coronary flow are achieved.

-

-

Drug Administration:

-

Infuse this compound at various concentrations into the perfusion buffer.

-

-

Measurement of Coronary Flow:

-

Continuously measure the coronary effluent flow rate to determine the change in coronary vascular resistance. An increase in flow indicates vasodilation.

-

-

Data Analysis:

-

Calculate the percentage change in coronary flow from baseline for each concentration of this compound.

-

Intracellular cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to this compound, confirming the engagement of the IP receptor-adenylyl cyclase pathway. Competitive Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used.[2][16][17][18][19]

Materials:

-

Cultured vascular smooth muscle cells or other cells expressing the IP receptor

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a PDE inhibitor.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

-

Cell Lysis:

-

Lyse the cells to release intracellular cAMP.[2]

-

-

cAMP Quantification (ELISA):

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples by interpolating from the standard curve.

-

Plot the concentration-response curve for this compound-induced cAMP accumulation and calculate the EC50.

-

Caption: Workflow for measuring intracellular cAMP levels.

Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity (Ki) of this compound for the IP receptor.[20][21][22][23][24]

Materials:

-

Cell membranes or purified IP receptors

-

Radiolabeled IP receptor agonist (e.g., [3H]-iloprost)

-

This compound at various concentrations

-

Assay buffer

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

-

Incubation:

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

SPA: If using SPA, the binding of the radiolabeled ligand to the receptor-coated beads brings it into close enough proximity to cause the bead to emit light, which is then detected.

-

-

Quantification:

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent vasodilator that primarily acts through the activation of the prostacyclin IP receptor, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. The activation of potassium channels also contributes significantly to its vasodilatory effects. The experimental protocols detailed in this guide provide a framework for the robust in vitro and ex vivo characterization of this compound and other vasoactive compounds. A thorough understanding of these mechanisms and methodologies is crucial for the continued research and development of novel therapies targeting the prostacyclin signaling pathway for the treatment of cardiovascular diseases.

References

- 1. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. file.elabscience.com [file.elabscience.com]

- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effect of TPA on PGE2 and this compound-induced cAMP synthesis in UMR-106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that Ca2+-activated K+ channels play a major role in mediating the vascular effects of iloprost and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EC50 - Wikipedia [en.wikipedia.org]

- 8. Explain what is EC50? [synapse.patsnap.com]

- 9. This compound, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that inward rectifier K+ channels mediate relaxation by the PGI2 receptor agonist this compound via a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Langendorff heart - Wikipedia [en.wikipedia.org]

- 15. SutherlandandHearse [southalabama.edu]

- 16. cloud-clone.com [cloud-clone.com]

- 17. arborassays.com [arborassays.com]

- 18. raybiotech.com [raybiotech.com]

- 19. Cyclic AMP ELISA Kit (ab133039) is not available | Abcam [abcam.com]

- 20. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 21. researchgate.net [researchgate.net]

- 22. support.nanotempertech.com [support.nanotempertech.com]

- 23. researchgate.net [researchgate.net]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oral Cicaprost: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicaprost is a chemically stable and potent synthetic analog of prostacyclin (PGI2). Unlike many other PGI2 analogs that require intravenous administration due to metabolic instability, this compound has been designed for oral administration. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of oral this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.

Pharmacokinetic Profile of Oral this compound

Oral administration of this compound has been shown to result in complete gastrointestinal absorption and absolute bioavailability. A key study in healthy volunteers provides the foundational quantitative data for understanding its pharmacokinetic profile following oral ingestion.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of oral this compound based on a study in healthy volunteers.

| Parameter | Value (Mean ± SD) | Unit | Description |

| Dose | 7.6 | µg | Single oral dose of tritiated this compound. |

| Cmax | 251 ± 90 | pg/ml | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | 23 ± 5 | min | Time at which the Cmax is observed. |

| Terminal Half-life (t½) | 115 ± 30 | min | The time required for the plasma concentration to decrease by half. |

| Absolute Bioavailability | Complete | - | The fraction of the administered dose of unchanged drug that reaches the systemic circulation.[1] |

Experimental Protocols

The determination of the pharmacokinetic profile of oral this compound involves a series of well-defined experimental procedures. The following sections detail the methodologies typically employed in such studies, based on available literature.

Study Design and Subjects

A typical pharmacokinetic study for oral this compound would involve a design similar to the following:

-

Study Type: Single-center, open-label, two-period crossover design to compare oral and intravenous administration for determining absolute bioavailability.

-

Subjects: Healthy adult volunteers, often within a specific age range (e.g., 54-74 years as in a key study)[1]. Subjects undergo a comprehensive health screening to ensure no underlying conditions that could affect drug metabolism or excretion.

-

Ethical Considerations: All studies are conducted in accordance with the Declaration of Helsinki and approved by an independent ethics committee. Informed consent is obtained from all participants.

Dosing and Administration

-

Oral Administration: A single oral dose of this compound (e.g., 7.6 µg of tritiated compound) is administered to fasting subjects with a specified volume of water.[1]

-

Intravenous Administration: For bioavailability assessment, an intravenous infusion of this compound (e.g., 2.1 µg over 60 minutes) is administered in a separate study period.[1]

Sample Collection and Processing

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 10, 20, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.

-

Urine and Feces Collection: To assess excretion pathways, urine and feces are collected over a specified period (e.g., 24 hours for urine, and for several days for feces) following administration of radiolabeled this compound.[1]

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic analysis.

-

Radiochromatography: When using a tritiated compound, radiochromatography is employed to measure the total radioactivity and to identify the parent drug and any metabolites in plasma, urine, and feces.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with mass spectrometry (LC-MS/MS), are highly sensitive and specific for quantifying prostacyclin analogs in biological fluids. While a specific method for this compound is not detailed in the provided results, methods for similar compounds like Beraprost (B1666799) involve solid-phase extraction for sample clean-up, followed by separation on a C18 column and detection by tandem mass spectrometry.[2][3]

Visualizing Key Processes

Experimental Workflow for Oral this compound Pharmacokinetic Study

The following diagram illustrates the typical workflow for a clinical study designed to evaluate the pharmacokinetics of oral this compound.

Oral this compound Pharmacokinetic Study Workflow

This compound Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses, including vasodilation and inhibition of platelet aggregation.

This compound Signaling Pathway

Metabolism and Excretion

This compound is noted for its metabolic stability. Studies in healthy volunteers using tritiated this compound have shown that the compound is metabolically stable in plasma and urine.[1]

-

Urinary Excretion: Approximately 60% of the administered dose is excreted in the urine within 24 hours.[1]

-

Fecal Excretion: Fecal excretion accounts for about 35% of the dose and occurs over several days. Radiochromatography revealed that while this compound is stable in plasma and urine, several degradation products were observed in the feces, along with approximately 30% of the dose fraction being excreted unchanged via this route.[1]

Conclusion